molecular formula C8H14N4 B2991775 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine CAS No. 1211590-58-7

4-(1H-1,2,4-triazol-1-ylmethyl)piperidine

Cat. No.: B2991775
CAS No.: 1211590-58-7
M. Wt: 166.228
InChI Key: ZLGCTFLARAWVND-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-triazol-1-ylmethyl)piperidine is a chemical compound that features a piperidine ring substituted with a 1H-1,2,4-triazol-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine typically involves the reaction of piperidine with a suitable triazole derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 1-(chloromethyl)-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-ylmethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-(1H-1,2,4-triazol-1-ylmethyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.

    Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.

    Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target proteins. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
  • 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
  • 4-(1H-1,2,4-triazol-1-ylmethyl)phenylamine

Uniqueness

4-(1H-1,2,4-triazol-1-ylmethyl)piperidine is unique due to the presence of the piperidine ring, which imparts different physicochemical properties compared to its analogs. The piperidine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-3-9-4-2-8(1)5-12-7-10-6-11-12/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGCTFLARAWVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211590-58-7
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine
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